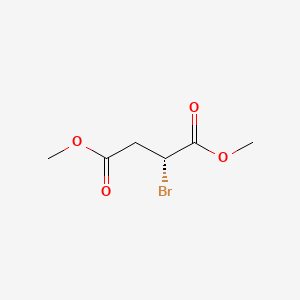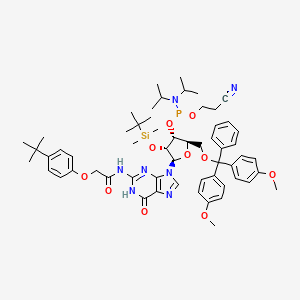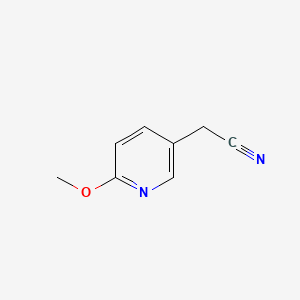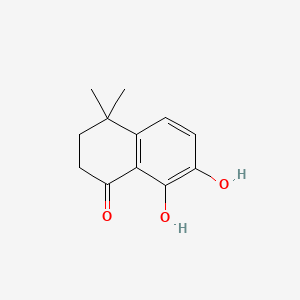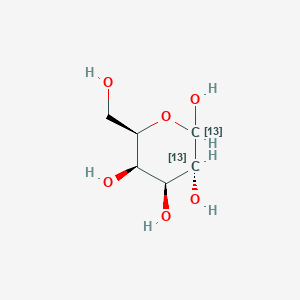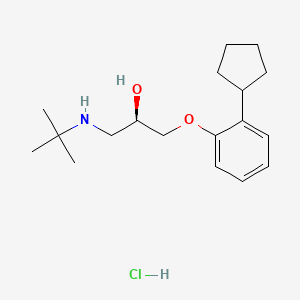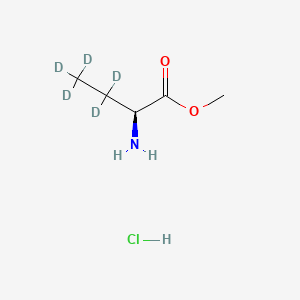
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, also known as Tolterodine Impurity, is a labeled analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This compound is an impurity of Tolterodine, a medication used to treat overactive bladder. The molecular formula of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is C16H13D5O2, and it has a molecular weight of 247.34.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 involves the incorporation of deuterium atoms into the structure of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the fate of Tolterodine and its metabolites.
Medicine: It helps in the development and validation of analytical methods for the quantification of Tolterodine and its impurities.
Industry: It is used in quality control and assurance processes to ensure the purity and efficacy of Tolterodine
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is related to its role as an impurity of Tolterodine. Tolterodine acts as a competitive antagonist of muscarinic receptors, which are involved in bladder contraction. By blocking these receptors, Tolterodine reduces bladder contractions and helps manage overactive bladder symptoms. The labeled analogue, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is used to study the pharmacokinetics and metabolism of Tolterodine.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol: The non-deuterated analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5.
Tolterodine: The parent compound used to treat overactive bladder.
Fesoterodine: Another medication used to treat overactive bladder, similar in structure and function to Tolterodine
Uniqueness
2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is unique due to the incorporation of deuterium atoms, which makes it valuable for tracing and studying the metabolic pathways of Tolterodine. This isotopic labeling provides insights into the pharmacokinetics and dynamics of the parent compound, aiding in the development of more effective and safer medications.
Properties
CAS No. |
1346605-35-3 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
247.349 |
IUPAC Name |
4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |
InChI |
InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |
InChI Key |
MJPIYYRDVSLOME-BEHIUOGBSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |
Synonyms |
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol-d5; 3-(2-Hydroxy-5-methylphenyl)-_x000B_3-phenylpropanol-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


